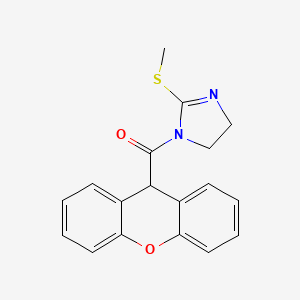

2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUJEYXMYGLAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be functionalized to introduce the carbonyl group. The imidazole ring is then constructed through cyclization reactions, and the methylsulfanyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and chemical processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | CM814347 | CM835013 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | ~450 (estimated) | ~435 (estimated) |

| LogP (Predicted) | 3.8 | 4.2 | 3.9 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

Notes:

- LogP values suggest moderate lipophilicity, favoring membrane permeability.

- The trifluoromethyl group in CM814347 increases hydrophobicity compared to the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving:

- Step 1 : Condensation of 4,5-dihydro-1H-imidazole with methylsulfanyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .

- Step 2 : Acylation using 9H-xanthene-9-carbonyl chloride in anhydrous THF with catalytic DMAP to attach the xanthene moiety .

- Key variables affecting yield include solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to acylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of the xanthene aromatic protons (δ 6.8–7.5 ppm) and imidazole NH (δ 10–12 ppm) .

- HRMS : Verify the molecular ion peak ([M+H]⁺) with <2 ppm mass error .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: 68.5%, H: 4.8%, N: 7.2%) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or hydrolases (e.g., IC₅₀ determination via fluorescence-based assays) due to the imidazole’s metal-coordinating ability .

- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 or EGFR). The xanthene moiety may exhibit π-π stacking with aromatic residues (e.g., Phe506 in COX-2), while the methylsulfanyl group participates in hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, IC₅₀ calculation methods). Discrepancies in cytotoxicity (e.g., HeLa vs. HEK293 cells) may arise from differential membrane permeability .

- SAR Studies : Systematically modify substituents (e.g., replacing methylsulfanyl with cyclopentylthio) to isolate structure-activity trends .

Q. How can reaction engineering improve scalability without compromising stereochemical purity?

- Methodological Answer :

- DoE Optimization : Apply a Box-Behnken design to optimize temperature (70–90°C), solvent (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Response surface models can predict yield and enantiomeric excess (ee) .

- Continuous Flow Synthesis : Utilize microreactors to enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .

Key Recommendations for Researchers

- Contradiction Mitigation : Replicate critical studies using identical protocols and share raw data via open-access platforms.

- Advanced Characterization : Employ X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

- Interdisciplinary Collaboration : Partner with computational chemists and biologists to accelerate target identification and mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.